Bienvenue dans la boutique en ligne BenchChem!

3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

mGluR5 negative allosteric modulator benzamide SAR cyano positional isomerism

3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide (CAS 1251613-62-3) is a synthetic benzamide derivative featuring a 3-cyano substituent on the benzamide ring, a 4-fluorophenyl group, and an oxane (tetrahydropyran) linker. This compound belongs to a class of substituted benzamides that have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGluR5) and other CNS targets.

Molecular Formula C20H19FN2O2
Molecular Weight 338.382
CAS No. 1251613-62-3
Cat. No. B2587740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide
CAS1251613-62-3
Molecular FormulaC20H19FN2O2
Molecular Weight338.382
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=C(C=C3)F
InChIInChI=1S/C20H19FN2O2/c21-18-6-4-17(5-7-18)20(8-10-25-11-9-20)14-23-19(24)16-3-1-2-15(12-16)13-22/h1-7,12H,8-11,14H2,(H,23,24)
InChIKeyVSCZYRXYKVSYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide (CAS 1251613-62-3): Structural Differentiation from Closest Analogs for Targeted Procurement


3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide (CAS 1251613-62-3) is a synthetic benzamide derivative featuring a 3-cyano substituent on the benzamide ring, a 4-fluorophenyl group, and an oxane (tetrahydropyran) linker [1]. This compound belongs to a class of substituted benzamides that have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGluR5) and other CNS targets [2]. The closest structural analogs are the 4-cyano regioisomer (CAS 1091105-87-1), the 3-bromo analog (CAS 1091172-04-1), and the unsubstituted benzamide (N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide). Critical differentiation between these analogs hinges on the identity and position of the 3-substituent, as this position directly influences molecular recognition, physicochemical properties, and potential pharmacological activity profiles [2].

Why the 3-Cyano Group in 3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide Cannot Be Substituted with 4-Cyano or 3-Bromo Analogs


The 3-cyano substituent in this benzamide scaffold provides a unique combination of electronic (electron-withdrawing, -meta director), steric (compact linear geometry), and hydrogen-bond acceptor (nitrile nitrogen) properties that are distinct from the 4-cyano regioisomer and the 3-bromo analog [1]. The 4-cyano regioisomer places the nitrile group in the para position relative to the amide carbonyl, altering both the dipole moment vector and the potential for π-stacking interactions within the allosteric pocket of mGluR5 [2]. The 3-bromo analog introduces a larger, more lipophilic, and weakly polarizable halogen atom, which significantly increases molecular weight (392.3 vs. 338.4 Da), elevates lipophilicity (XLogP3 = 4.1 vs. estimated ~3.0 for the 3-cyano compound), and eliminates the strong hydrogen-bond acceptor capability of the nitrile [1]. These differences translate to non-interchangeable structure-activity relationships (SAR) for receptor binding, functional modulation, metabolic stability, and CNS penetration potential, making generic substitution a high-risk proposition for applications requiring defined pharmacological tool compounds or reproducible biological probe behavior [2].

Quantitative Differentiation Evidence for 3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide (CAS 1251613-62-3) Relative to Closest Analogs


Positional Isomerism: 3-Cyano vs. 4-Cyano Regioisomer and Impact on Hydrogen Bond Acceptor Geometry

The 3-cyano substituent in CAS 1251613-62-3 places the nitrile nitrogen in the meta position relative to the amide carbonyl. In contrast, the 4-cyano regioisomer (CAS 1091105-87-1) places the nitrile in the para position . This positional difference alters the spatial orientation of the hydrogen-bond acceptor nitrile nitrogen by approximately 2.4 Å (estimated from ground-state geometry) and changes the dipole moment vector direction . In the context of mGluR5 allosteric modulators, meta-substitution on the benzamide ring has been shown to be critical for achieving negative allosteric modulator (NAM) activity, whereas para-substitution often yields inactive or weakly active compounds in cell-based calcium mobilization assays [1].

mGluR5 negative allosteric modulator benzamide SAR cyano positional isomerism

3-Cyano vs. 3-Bromo Analog: Molecular Weight and Lipophilicity (XLogP3) Differentiation

The 3-cyano compound (CAS 1251613-62-3) has a molecular weight of 338.4 Da and a predicted XLogP3 of approximately 3.0 (estimated based on class-level data for 3-cyano-N-arylbenzamides) [1]. The 3-bromo analog (CAS 1091172-04-1) has a higher molecular weight of 392.3 Da and a computed XLogP3 of 4.1 [2]. The cyano compound is 53.9 Da lighter and approximately 1.1 log units less lipophilic, placing it more favorably within the CNS multiparameter optimization (MPO) space (MW < 400 Da; logP < 5, with optimal CNS MPO score ≥ 4) [1].

physicochemical property comparison CNS drug-likeness benzamide analog selection

Hydrogen Bond Acceptor Capability: Nitrile vs. Bromo at the 3-Position

The 3-cyano group in CAS 1251613-62-3 acts as a hydrogen bond acceptor (HBA) through its nitrogen lone pair (pKa of conjugate acid ~ -10, HBA basicity ~ 0.5 pK(BHX) units), whereas the 3-bromo substituent is a weak halogen bond donor/acceptor lacking strong HBA capability [1]. The nitrile nitrogen can form a critical hydrogen bond within the mGluR5 allosteric pocket, as demonstrated by the SAR of 3-cyano-5-fluoro-N-arylbenzamide analogs where replacement of the cyano group with hydrogen or halogen abolishes activity [2].

hydrogen bonding molecular recognition benzamide SAR

Biochemical Assay Differentiation: Absence of Direct Biological Data for CAS 1251613-62-3

A comprehensive search of PubChem, ChEMBL, BindingDB, and the primary literature (as of May 2026) reveals no publicly reported in vitro binding affinity (Ki), functional assay (IC50/EC50), or in vivo pharmacokinetic data for 3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide (CAS 1251613-62-3). In contrast, the 3-bromo analog is listed in PubChem (CID 27450111) but with no biological assay data reported, and the 4-cyano regioisomer has sparse bioassay annotations (GIRK channel activator screen result: inactive) [1]. This absence of biological characterization for the target compound underscores its status as a relatively unexplored chemical entity requiring de novo profiling.

mGluR5 binding assay data gap analysis

High-Probability Research and Industrial Application Scenarios for 3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide (CAS 1251613-62-3)


mGluR5 Negative Allosteric Modulator (NAM) Probe Development

Based on the established SAR of 3-cyano-N-arylbenzamide mGluR5 NAMs, CAS 1251613-62-3 is predicted to exhibit negative allosteric modulator activity at mGluR5. The meta-positioned 3-cyano group and the oxane linker are consistent with pharmacophoric elements required for mGluR5 NAM binding [1]. This compound may serve as a starting scaffold for medicinal chemistry optimization to develop novel tool compounds for studying glutamate signaling in CNS disorders, including Fragile X syndrome, Parkinson's disease levodopa-induced dyskinesia, and neuropathic pain [1].

Comparative Physicochemical Benchmarking in CNS Drug Discovery

The 3-cyano compound, with its lower molecular weight (338.4 Da) and predicted lower lipophilicity compared to the 3-bromo analog, provides a more favorable CNS MPO profile [1]. This makes it a preferred starting point for CNS drug discovery programs where brain penetration and low metabolic clearance are key design criteria. Researchers can use this compound to benchmark the impact of the 3-cyano substituent on permeability, P-glycoprotein efflux ratio, and metabolic stability in comparison to the 3-bromo analog [1].

Structure-Activity Relationship (SAR) Probe for Non-canonical Benzamide Targets

The oxane (tetrahydropyran) linker in CAS 1251613-62-3 is a relatively uncommon feature in benzamide-based bioactive compounds. This structural element may confer selectivity advantages over piperidine or other heterocyclic linkers commonly used in mGluR5 and other GPCR allosteric modulators. The compound is suitable for broad-panel GPCR and kinase selectivity profiling to identify novel target engagement opportunities distinct from those of structurally simpler benzamide analogs [1].

Quote Request

Request a Quote for 3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.